

Unveiling 2-Chloro-6-methylbenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-methylbenzoic acid

Cat. No.: B181678

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 21327-86-6

This in-depth technical guide provides a comprehensive overview of **2-Chloro-6-methylbenzoic acid**, a key chemical intermediate with significant applications in pharmaceutical synthesis and scientific research. This document details its chemical and physical properties, provides an illustrative synthetic protocol, and outlines its role in relevant biological pathways, offering valuable insights for professionals in drug discovery and development.

Core Chemical and Physical Properties

2-Chloro-6-methylbenzoic acid, with the CAS number 21327-86-6, is a substituted benzoic acid derivative.[1][2][3][4] Its molecular structure features a chlorine atom and a methyl group attached to the benzene ring, ortho and meta to the carboxylic acid group, respectively. This substitution pattern imparts specific chemical reactivity and physical characteristics that are crucial for its utility in organic synthesis.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

Property	Value
CAS Number	21327-86-6
Molecular Formula	C ₈ H ₇ ClO ₂
Molecular Weight	170.59 g/mol [4]
Appearance	White to off-white crystalline solid [1]
Water Solubility	651 mg/L at 25 °C [2]
InChI Key	CEFMMQYDPGCYMG-UHFFFAOYSA-N [1] [3]
SMILES	Cc1cccc(Cl)c1C(=O)O

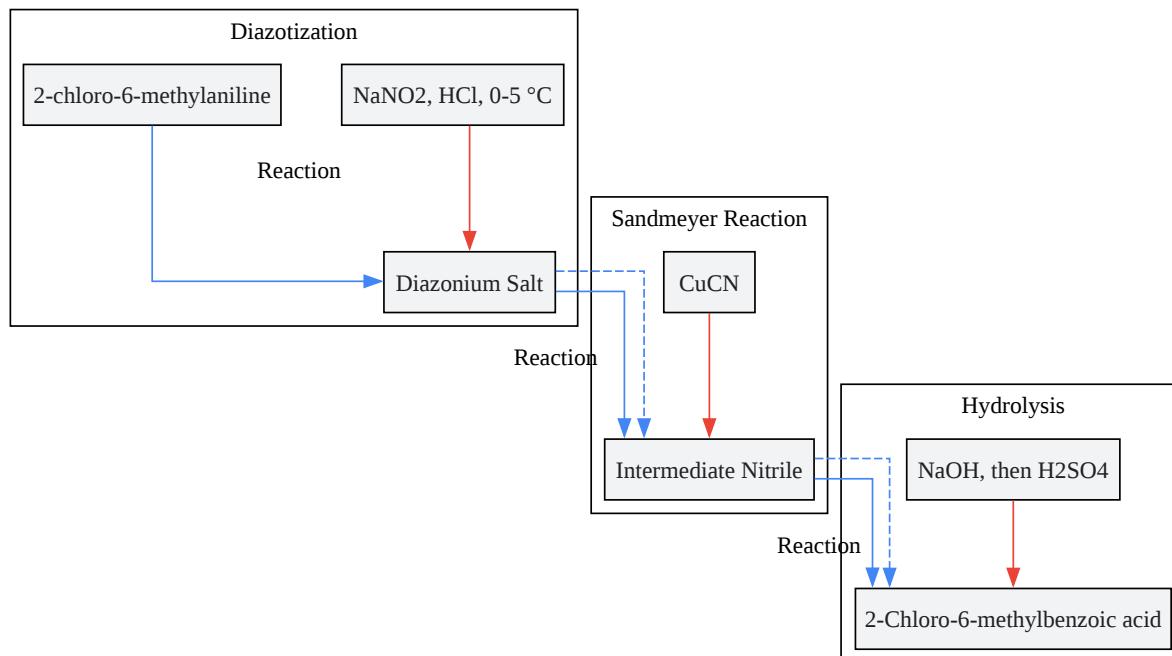
Synthesis of 2-Chloro-6-methylbenzoic Acid: An Illustrative Experimental Protocol

The following section details a representative experimental protocol for the synthesis of **2-Chloro-6-methylbenzoic acid**. This method is provided for illustrative purposes and may require optimization based on specific laboratory conditions and available starting materials.

Objective: To synthesize **2-Chloro-6-methylbenzoic acid** from 2-chloro-6-methylaniline.

Materials:

- 2-chloro-6-methylaniline
- Sodium nitrite
- Hydrochloric acid
- Copper(I) cyanide
- Sodium hydroxide
- Sulfuric acid
- Diethyl ether


- Sodium sulfate
- Standard laboratory glassware and equipment

Methodology:

- **Diazotization of 2-chloro-6-methylaniline:**
 - Dissolve 2-chloro-6-methylaniline in a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C.
 - Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
- **Sandmeyer Reaction:**
 - In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.
 - Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
 - Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, monitoring for the evolution of nitrogen gas.
- **Hydrolysis of the Nitrile:**
 - Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the intermediate nitrile to the corresponding carboxylate.
 - Heat the mixture under reflux until the hydrolysis is complete.
 - Cool the reaction mixture and acidify with concentrated sulfuric acid to precipitate the crude **2-Chloro-6-methylbenzoic acid**.
- **Purification:**
 - Filter the crude product and wash with cold water.

- Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure **2-Chloro-6-methylbenzoic acid**.
- Dry the purified product under vacuum.

The workflow for this synthesis is visualized in the diagram below.

[Click to download full resolution via product page](#)

Synthetic Workflow for **2-Chloro-6-methylbenzoic acid**

Role in Signaling Pathways and Drug Development

2-Chloro-6-methylbenzoic acid serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its structural features allow for its incorporation into larger, more complex molecules that can interact with specific biological targets. For instance, derivatives of **2-Chloro-6-methylbenzoic acid** have been investigated for their potential as inhibitors of certain enzymes or as ligands for specific receptors.

The logical relationship for its application in drug discovery is outlined below.

[Click to download full resolution via product page](#)

Drug Discovery Logic Flow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 21327-86-6: 2-Chloro-6-Methylbenzoic Acid | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Chloro-6-methylbenzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 4. Buy 2-Chloro-6-methylbenzoic acid | 21327-86-6 [smolecule.com]
- To cite this document: BenchChem. [Unveiling 2-Chloro-6-methylbenzoic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181678#2-chloro-6-methylbenzoic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com